N'-[(4-chlorophenyl)methyl]-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
CAS No.: 872724-69-1
Cat. No.: VC6570682
Molecular Formula: C21H23ClFN3O5S
Molecular Weight: 483.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872724-69-1 |
|---|---|
| Molecular Formula | C21H23ClFN3O5S |
| Molecular Weight | 483.94 |
| IUPAC Name | N'-[(4-chlorophenyl)methyl]-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
| Standard InChI | InChI=1S/C21H23ClFN3O5S/c1-14-11-17(7-8-18(14)23)32(29,30)26-9-2-10-31-19(26)13-25-21(28)20(27)24-12-15-3-5-16(22)6-4-15/h3-8,11,19H,2,9-10,12-13H2,1H3,(H,24,27)(H,25,28) |
| Standard InChI Key | QMKPETLPHYBGRF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)F |
Introduction
Synthesis
The synthesis of this compound likely involves:
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Formation of the Oxazinan Ring:
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The oxazinan moiety can be synthesized via cyclization reactions involving amino alcohols and aldehydes or ketones.
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Attachment of the Sulfonyl Group:
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The sulfonyl group is introduced through sulfonation reactions using sulfonyl chlorides and suitable aromatic precursors.
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Amide Bond Formation:
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Amide bonds are formed via condensation reactions between carboxylic acids (or their derivatives) and amines.
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Final Coupling:
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The final step involves coupling the oxazinan-sulfonyl derivative with the ethanediamide backbone using activating agents like carbodiimides (e.g., DCC or EDC).
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Applications
While specific studies on this compound are not available, its structural motifs suggest potential applications in medicinal chemistry:
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Pharmacological Activity:
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Amides and sulfonamides are known for antimicrobial, anti-inflammatory, and anticancer properties.
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The fluorinated aromatic ring enhances lipophilicity and metabolic stability, often improving drug-like properties.
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Biological Targeting:
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The oxazinan ring may confer selectivity towards specific biological targets due to its unique stereochemistry.
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Analytical Characterization
To confirm the structure and purity of this compound, the following techniques would be employed:
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NMR Spectroscopy (¹H and ¹³C):
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Provides information on hydrogen and carbon environments in the molecule.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies functional groups through characteristic vibrational frequencies.
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X-Ray Crystallography:
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Determines the three-dimensional arrangement of atoms in crystalline form.
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Potential Challenges
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Synthetic Complexity: The multi-step synthesis requires careful optimization to achieve high yields and purity.
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Stability Issues: Compounds with multiple functional groups may exhibit sensitivity to light, heat, or moisture.
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Toxicity Concerns: Chlorinated and fluorinated compounds require thorough evaluation for safety.
Comparison with Related Compounds
| Property | N'-[(4-chlorophenyl)methyl]-N-{...}ethanediamide | Related Compounds (e.g., sulfonamides) |
|---|---|---|
| Functional Groups | Amide, sulfonyl, oxazinan | Amide, sulfonamide |
| Biological Activity | Potential but unstudied | Antimicrobial, anticancer |
| Synthetic Complexity | High | Moderate |
| Stability | Moderate | Stable |
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